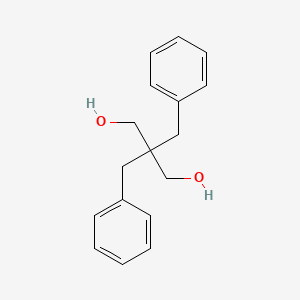

2,2-Dibenzyl-1,3-propanediol

Descripción

The exact mass of the compound 2,2-Dibenzylpropane-1,3-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dibenzylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c18-13-17(14-19,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLRECYOMFCGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454377 | |

| Record name | 2,2-Dibenzyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31952-16-6 | |

| Record name | 2,2-Dibenzyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dibenzyl-1,3-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dibenzyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dibenzyl-1,3-propanediol, a key intermediate in the development of various organic compounds. This document outlines the presumptive synthetic pathway, detailed experimental protocols, and expected characterization data, structured to be a valuable resource for professionals in chemical research and drug development.

Introduction

This compound is a disubstituted propanediol derivative with a core structure that makes it a valuable building block in organic synthesis. Its structural similarity to the backbone of compounds like felbamate (2-phenyl-1,3-propanediol dicarbamate), an anti-convulsant, suggests its potential as a precursor for novel therapeutic agents. The presence of two benzyl groups provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of target molecules. This guide details the necessary procedures to synthesize and characterize this compound, providing a solid foundation for its application in research and development.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from diethyl malonate. The first step is the dibenzylation of diethyl malonate to yield diethyl 2,2-dibenzylmalonate, followed by the reduction of the ester groups to the corresponding diol.

Step 1: Synthesis of Diethyl 2,2-dibenzylmalonate

This step involves the alkylation of diethyl malonate with benzyl bromide in the presence of a strong base, such as sodium ethoxide.

Step 2: Reduction of Diethyl 2,2-dibenzylmalonate to this compound

The diester is then reduced to the diol using a powerful reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent.

Experimental Protocols

Protocol 2.1: Synthesis of Diethyl 2,2-dibenzylmalonate

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with absolute ethanol.

-

Base Formation: Sodium metal is cautiously added to the ethanol in small portions to generate sodium ethoxide. The reaction is exothermic and should be cooled in an ice bath.

-

Addition of Diethyl Malonate: Once all the sodium has reacted, diethyl malonate is added dropwise to the sodium ethoxide solution.

-

Alkylation: Benzyl bromide is then added dropwise to the reaction mixture.

-

Reaction and Work-up: The mixture is refluxed for several hours. After cooling, the reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 2,2-dibenzylmalonate.

Protocol 2.2: Synthesis of this compound

-

Reaction Setup: A dry three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, and flushed with dry nitrogen.

-

LiAlH₄ Suspension: Anhydrous diethyl ether or tetrahydrofuran (THF) is added to the flask, followed by the careful addition of Lithium Aluminum Hydride (LiAlH₄) powder to form a suspension. The flask is cooled in an ice bath.

-

Addition of Diester: A solution of diethyl 2,2-dibenzylmalonate in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature and then gently refluxed for a few hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

Work-up and Purification: The resulting granular precipitate is filtered off and washed with the ethereal solvent. The combined filtrate and washings are dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀O₂ | N/A |

| Molecular Weight | 256.34 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 84-88 °C | [1] |

| CAS Number | 31952-16-6 | [1] |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Singlet for the four methylene protons of the CH₂OH groups; Singlet for the two benzylic CH₂ protons; Multiplet for the aromatic protons of the two benzyl groups; Broad singlet for the two hydroxyl protons (exchangeable with D₂O). |

| ¹³C NMR | Signal for the quaternary carbon C(CH₂Ph)₂; Signal for the CH₂OH carbons; Signal for the benzylic CH₂ carbons; Multiple signals for the aromatic carbons. |

| FTIR (cm⁻¹) | Broad O-H stretch (~3300-3400); C-H stretches (aromatic and aliphatic, ~2850-3100); C=C stretches (aromatic, ~1450-1600); C-O stretch (~1050). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺; Fragments corresponding to the loss of H₂O, CH₂OH, and benzyl groups. |

Mandatory Visualizations

Diagram 1: Synthetic Pathway

Caption: Synthetic route to this compound.

Diagram 2: Experimental Workflow for Synthesis and Purification

References

Spectroscopic and Structural Elucidation of 2,2-Dibenzyl-1,3-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dibenzyl-1,3-propanediol (CAS No. 31952-16-6). While complete, publicly available raw spectral data (NMR, IR, MS) for this compound is limited, this document outlines the expected spectroscopic characteristics based on its chemical structure. Furthermore, it details the standard experimental protocols for acquiring and interpreting this data, serving as a valuable resource for researchers working with this and similar molecules.

Physicochemical Properties

This compound, also known as 2,2-Bis(phenylmethyl)-1,3-propanediol, is a diol with a molecular weight of 256.34 g/mol and an empirical formula of C₁₇H₂₀O₂. It is a solid at room temperature with a reported melting point range of 84-88 °C.

| Property | Value | Source |

| CAS Number | 31952-16-6 | |

| Molecular Formula | C₁₇H₂₀O₂ | |

| Molecular Weight | 256.34 g/mol | |

| Melting Point | 84-88 °C | |

| InChI | 1S/C17H20O2/c18-13-17(14-19,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 | |

| InChI Key | AZLRECYOMFCGTK-UHFFFAOYSA-N | |

| SMILES | OCC(CO)(Cc1ccccc1)Cc2ccccc2 |

Spectroscopic Data (Predicted and Expected)

Due to the absence of publicly archived raw spectra, this section provides a predicted analysis of the NMR, IR, and Mass Spectrometry data for this compound based on its molecular structure. These predictions are intended to guide researchers in the interpretation of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~3.6 | Singlet | 4H | Methylene protons (-CH₂OH) |

| ~2.8 | Singlet | 4H | Benzyl protons (-CH₂-Ph) |

| Variable (broad) | Singlet | 2H | Hydroxyl protons (-OH) |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~138 | Quaternary aromatic carbon (C-ipso) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~70 | Methylene carbon (-CH₂OH) |

| ~45 | Quaternary carbon (C(CH₂OH)₂) |

| ~40 | Benzyl carbon (-CH₂-Ph) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum, likely obtained through Electron Ionization (EI-MS), would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 256 | [M]⁺, Molecular ion |

| 238 | [M-H₂O]⁺, Loss of water |

| 225 | [M-CH₂OH]⁺, Loss of a hydroxymethyl group |

| 165 | [M-CH₂Ph]⁺, Loss of a benzyl group |

| 91 | [C₇H₇]⁺, Tropylium ion (rearranged benzyl cation), likely the base peak |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion, which is beneficial for resolving the aromatic multiplets.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

To confirm the hydroxyl protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -OH protons will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a relatively volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC-MS) can be used.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) could be used if analyzing from a solution.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and significant fragment ions.

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its spectroscopic characterization.

Caption: Molecular structure of this compound.

Solubility of 2,2-Dibenzyl-1,3-propanediol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,2-Dibenzyl-1,3-propanediol in common organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers insights into its expected solubility behavior based on its chemical structure. Furthermore, it provides detailed experimental protocols for researchers to determine the precise solubility of this compound in solvents relevant to their work.

Core Concepts: Understanding the Solubility of this compound

This compound is a diol with the chemical formula C₁₇H₂₀O₂. Its structure consists of a central propane-1,3-diol core with two benzyl groups attached to the second carbon atom. This unique structure, featuring both polar hydroxyl (-OH) groups and non-polar benzyl groups, dictates its solubility in various organic solvents.

The principle of "like dissolves like" is central to predicting solubility. The two hydroxyl groups can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents. Conversely, the large, non-polar benzyl groups will favor interactions with non-polar solvents. Therefore, the overall solubility will be a balance between these competing factors. It is anticipated that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity or those capable of both hydrogen bonding and non-polar interactions.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Alcohols | |||||

| Methanol | CH₃OH | 6.6 | |||

| Ethanol | C₂H₅OH | 5.2 | |||

| Ketones | |||||

| Acetone | C₃H₆O | 5.1 | |||

| Esters | |||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Halogenated Solvents | |||||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Chloroform | CHCl₃ | 4.1 | |||

| Aromatic Hydrocarbons | |||||

| Toluene | C₇H₈ | 2.4 | |||

| Ethers | |||||

| Diethyl Ether | C₄H₁₀O | 2.8 | |||

| Aprotic Polar Solvents | |||||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||

| Non-polar Solvents | |||||

| Hexane | C₆H₁₄ | 0.1 |

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, a detailed experimental protocol is provided below. This method is based on the isothermal equilibrium technique, a reliable and widely used approach.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer or temperature probe

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Oven for drying

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals.

-

Accurately weigh the flask with the filtered solution to determine the mass of the solution.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for this quantification.

-

-

Solubility Calculation:

-

Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent or moles per liter.

-

Applications in Drug Development

The solubility of this compound is a critical parameter in drug development, where it may be used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding its solubility in various solvents is essential for:

-

Reaction Medium Selection: Choosing an appropriate solvent that can dissolve reactants to a suitable concentration for efficient chemical synthesis.

-

Purification Processes: Developing effective crystallization, precipitation, or extraction procedures to isolate and purify the desired compound.

-

Formulation Development: For final drug products, solubility in biocompatible solvents or solvent systems is a key consideration.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, this technical guide provides a framework for understanding its likely behavior and a robust experimental protocol for its determination. The provided workflow and methodologies are intended to assist researchers in generating the specific data required for their applications in chemical synthesis and drug development, thereby bridging the current information gap. Researchers are encouraged to use the provided table to document and share their findings to contribute to the collective knowledge base.

An In-depth Technical Guide on the Thermal Properties of 2,2-Dibenzyl-1,3-propanediol

This technical guide provides a comprehensive overview of the thermal properties, specifically the melting and boiling points, of 2,2-Dibenzyl-1,3-propanediol. The information is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for the characterization of this compound.

Core Data Presentation

The thermal properties of this compound are fundamental physical constants that are critical for its identification, purification, and application in various scientific contexts.

| Thermal Property | Value |

| Melting Point | 84-88 °C[1][2] |

| Boiling Point | 253-258 °C (literature value)[1] |

Experimental Protocols

The determination of accurate melting and boiling points is crucial for the characterization of a pure substance. The following outlines a general experimental methodology for determining the melting point of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Initial Rapid Determination: An initial rapid heating of the sample is performed to get an approximate melting point range. This helps in saving time for the subsequent accurate determinations.[3][4]

-

Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 10-15°C below the approximate melting point. The sample is then heated slowly, at a rate of about 1-2°C per minute, as the melting point is approached.[3][4]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5][6][7]

-

Repeat Measurements: The procedure should be repeated at least two more times to ensure the reproducibility of the results.

Factors Influencing Thermal Properties

The melting and boiling points of a chemical compound are influenced by several intermolecular and intramolecular factors. A diagram illustrating these relationships is provided below.

Caption: Factors influencing the thermal properties of a substance.

References

An In-depth Technical Guide to CAS Number 31952-16-6: Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential applications of the compound with CAS number 31952-16-6, identified as 2,2-Dibenzyl-1,3-propanediol. While direct biological activity data for this specific compound is limited in publicly accessible literature, its structural similarity to key pharmaceutical intermediates allows for a detailed exploration of its potential applications in drug discovery and development, particularly in the synthesis of anticonvulsant agents.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound. Its core structure is a propanediol backbone with two benzyl groups attached to the central carbon atom. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 31952-16-6 | [1] |

| Chemical Name | This compound | [1] |

| Synonyms | 2,2-Bis(phenylmethyl)-1,3-propanediol | [2] |

| Molecular Formula | C₁₇H₂₀O₂ | [1] |

| Molecular Weight | 256.34 g/mol | [1] |

| Melting Point | 84-88 °C | |

| Boiling Point (Predicted) | 442.1 ± 40.0 °C | |

| Density (Predicted) | 1.126 ± 0.06 g/cm³ | |

| Appearance | White to off-white solid | |

| SMILES | OCc1(CO)c(Cc2ccccc2)Cc3ccccc3 | |

| InChI | InChI=1S/C17H20O2/c18-13-17(14-19,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 |

Applications in Drug Synthesis: A Focus on Anticonvulsants

The primary application of this compound is as a chemical intermediate in the synthesis of more complex, biologically active molecules.[2] Its structural architecture, specifically the disubstituted propanediol core, is a key feature in certain classes of therapeutic agents.

A notable example is its structural analogy to 2-phenyl-1,3-propanediol, a direct precursor in the synthesis of the anticonvulsant drug Felbamate .[3][4][5][6] Felbamate (2-phenyl-1,3-propanediol dicarbamate) is used in the treatment of epilepsy.[7] The synthesis of Felbamate from 2-phenyl-1,3-propanediol provides a clear blueprint for how 2,2-disubstituted-1,3-propanediols like this compound can be utilized to generate novel drug candidates with potential anticonvulsant properties.[8][9][10][11][12]

The general synthetic approach involves the carbamation of the two hydroxyl groups of the propanediol backbone. This transformation is a critical step in producing the final active pharmaceutical ingredient.

The following diagram illustrates a representative synthetic pathway for Felbamate, showcasing the type of chemical transformations that this compound could undergo.

Biological Activity and Mechanism of Action of Structurally Related Compounds: Felbamate

Given that this compound is primarily of interest as a synthetic intermediate, understanding the biological profile of the final products is crucial. The following data for Felbamate provides insight into the potential therapeutic area and mechanism of action for compounds derived from this structural class.

| Parameter | Description | Reference |

| Primary Indication | Epilepsy (partial and generalized seizures, Lennox-Gastaut syndrome) | [7] |

| Mechanism of Action | Use-dependent blockage of NMDA receptors; potentiation of GABA-A receptor-mediated currents. | [7] |

| Acute Toxicity (LD₅₀) | Low oral toxicity. | [13] |

| Chronic Toxicity | Associated with aplastic anemia and hepatic failure, limiting its use. | [13] |

Felbamate exerts its anticonvulsant effects through a dual mechanism of action that modulates both excitatory and inhibitory neurotransmission in the central nervous system.

-

NMDA Receptor Blockade: Felbamate acts as a use-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor. It selectively binds to the glycine co-agonist site on the NMDA receptor complex, thereby inhibiting the influx of calcium ions (Ca²⁺) that mediate excitotoxicity and seizure propagation.

-

Potentiation of GABAergic Neurotransmission: Felbamate also enhances the function of γ-aminobutyric acid (GABA) type A (GABA-A) receptors. By potentiating GABA-A receptor-mediated chloride (Cl⁻) currents, it increases neuronal inhibition, which helps to counteract the excessive neuronal excitation characteristic of epileptic seizures.

The diagram below illustrates these key interactions in the neuronal synapse.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Felbamate from 2-phenyl-1,3-propanediol, which can be adapted for analogous compounds like this compound.

Synthesis of 2-Phenyl-1,3-propanediol Dicarbamate (Felbamate) [3]

-

Step 1: Formation of the Dichlorocarbonate Derivative

-

Dissolve 30.4 g (0.2 mole) of 2-phenyl-1,3-propanediol in 100 ml of toluene and 35 g of tetrahydrofuran at room temperature.

-

Pass 30 ml (0.44 moles) of phosgene into the solution while maintaining the temperature below 25°C.

-

Stir the solution for approximately 1 hour at room temperature after the phosgene addition is complete.

-

-

Step 2: Ammoniation to Form the Dicarbamate

-

Drip the tetrahydrofuran solution from Step 1 into 140 ml of concentrated ammonium hydroxide (NH₄OH) maintained at 0°C.

-

Additional water (e.g., 100 ml) may be added to improve stirring.

-

The resulting precipitate is filtered, washed with water, and dried to yield 2-phenyl-1,3-propanediol dicarbamate.

-

Note: This synthesis involves hazardous materials such as phosgene and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

While this compound (CAS 31952-16-6) may not have extensively documented direct biological effects, its structural characteristics make it a valuable intermediate for the synthesis of potentially novel therapeutic agents. Its close resemblance to the precursor of the anticonvulsant Felbamate highlights a clear path for its application in the development of new central nervous system drugs. Researchers and drug development professionals can leverage the synthetic methodologies and mechanistic understanding of related compounds to explore the potential of this compound in creating a new generation of bioactive molecules.

References

- 1. This compound | 31952-16-6 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 4. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 5. US7884227B2 - Felbamate with improved bulk density - Google Patents [patents.google.com]

- 6. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]

- 7. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

- 11. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,2-Bis(phenylmethyl)-1,3-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthesis pathways for 2,2-Bis(phenylmethyl)-1,3-propanediol, a valuable diol intermediate in various chemical syntheses. The document details the primary synthetic route, outlines a general experimental protocol, and presents the information in a clear, structured format for easy reference and comparison.

Core Synthesis Pathway: Reduction of Diethyl Dibenzylmalonate

The most prominent and chemically sound method for the synthesis of 2,2-Bis(phenylmethyl)-1,3-propanediol is the reduction of diethyl dibenzylmalonate. This reaction typically employs a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH4), to convert the two ester functional groups of the starting material into primary alcohols.

The overall transformation can be represented as follows:

Diethyl Dibenzylmalonate → 2,2-Bis(phenylmethyl)-1,3-propanediol

Key Reagents and Their Functions

| Reagent/Component | Chemical Formula | Role in Synthesis |

| Diethyl dibenzylmalonate | C₂₁H₂₄O₄ | Starting material containing the dibenzyl-substituted carbon backbone and ester groups to be reduced. |

| Lithium Aluminum Hydride | LiAlH₄ | A strong reducing agent that provides hydride ions (H⁻) for the nucleophilic attack on the carbonyl carbons of the ester groups. |

| Anhydrous Diethyl Ether or THF | (C₂H₅)₂O or C₄H₈O | Anhydrous, non-protic solvent required to dissolve the reactants and to prevent the violent reaction of LiAlH₄ with water or other protic substances. |

| Ethyl Acetate | CH₃COOC₂H₅ | Used to quench the excess LiAlH₄ at the end of the reaction in a controlled manner. |

| Dilute Sulfuric Acid or Hydrochloric Acid | H₂SO₄ or HCl | Used during the workup to neutralize the reaction mixture and hydrolyze the aluminum alkoxide intermediates to the final diol product. |

| Organic Solvent (e.g., Diethyl Ether) | (C₂H₅)₂O | Used for the extraction of the final product from the aqueous workup solution. |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Na₂SO₄ or MgSO₄ | A drying agent used to remove residual water from the organic extract before solvent evaporation. |

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of 2,2-Bis(phenylmethyl)-1,3-propanediol based on the well-established procedures for LiAlH₄ reductions of esters. Researchers should adapt and optimize these conditions as necessary for their specific laboratory setup and scale.

Safety Precaution: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reaction Setup:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (or connected to an inert gas line) is assembled.

-

Lithium Aluminum Hydride (LiAlH₄) is carefully weighed and transferred to the reaction flask under an inert atmosphere, followed by the addition of anhydrous diethyl ether or tetrahydrofuran (THF).

-

-

Addition of Reactant:

-

A solution of diethyl dibenzylmalonate in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

-

The LiAlH₄ suspension is cooled in an ice bath.

-

The solution of diethyl dibenzylmalonate is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

-

Reaction:

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a period of time to ensure the completion of the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup (Quenching):

-

The reaction flask is cooled in an ice bath.

-

Excess LiAlH₄ is carefully quenched by the slow, dropwise addition of ethyl acetate.

-

Following the quenching of the unreacted hydride, water is slowly added, followed by a dilute solution of sulfuric acid or hydrochloric acid to hydrolyze the aluminum salts.

-

-

Extraction and Isolation:

-

The resulting biphasic mixture is transferred to a separatory funnel.

-

The aqueous layer is extracted several times with an organic solvent such as diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

-

Purification:

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,2-Bis(phenylmethyl)-1,3-propanediol.

-

The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography.

-

Visualizing the Synthesis and Workflow

To further clarify the synthesis pathway and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

Caption: Synthesis of 2,2-Bis(phenylmethyl)-1,3-propanediol.

Caption: General experimental workflow for the synthesis.

An In-depth Technical Guide to 2,2-Dibenzyl-1,3-propanediol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibenzyl-1,3-propanediol, a unique disubstituted propanediol, has carved a niche in specialized chemical synthesis, serving as a key intermediate in the development of advanced materials and potentially in drug discovery. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed experimental protocols for its synthesis and characterization. Furthermore, it explores the compound's applications, particularly in polymer science, and discusses its known biological context. All quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, also known as 2,2-bis(phenylmethyl)-1,3-propanediol, is an organic compound characterized by a propanediol backbone with two benzyl groups attached to the central carbon atom. This structure imparts significant steric hindrance and lipophilicity, influencing its physical properties and reactivity. While not a household name in the broader chemical industry, its unique architecture makes it a valuable building block in specific synthetic applications. This guide aims to consolidate the available scientific and technical information on this compound, providing a core resource for researchers and developers.

Discovery and History

The precise historical record of the first synthesis of this compound is not prominently documented in readily accessible literature, suggesting its discovery may have been part of broader synthetic explorations of sterically hindered diols rather than a targeted discovery of a compound with a predefined purpose. The foundational chemistry for its synthesis, however, lies in well-established organic reactions, particularly the malonic ester synthesis.

The general pathway to 2,2-disubstituted-1,3-propanediols involves the dialkylation of a malonic acid ester, followed by reduction of the ester groups to alcohols. The use of benzyl bromide as an alkylating agent in malonic ester synthesis is a classic method for introducing benzyl groups.[1][2][3][4][5] It is highly probable that the initial preparation of this compound was achieved through this route.

More recent interest in the compound has emerged from its application in polymer science. Notably, research presented at the "macromex 2017" conference investigated the effect of this compound on the crystallinity of polycaprolactones (PCLs), indicating its role in modifying polymer properties.[6] Furthermore, a US patent details the synthesis of substituted derivatives of this compound for the development of electrochromic polymers, highlighting its utility in the field of advanced materials.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, purification, and characterization.

| Property | Value | Reference |

| IUPAC Name | 2,2-bis(phenylmethyl)propane-1,3-diol | |

| Synonyms | This compound | |

| CAS Number | 31952-16-6 | |

| Molecular Formula | C₁₇H₂₀O₂ | |

| Molecular Weight | 256.34 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 84-88 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the dialkylation of diethyl malonate followed by reduction.

Synthesis Pathway

The logical workflow for the synthesis is depicted in the following diagram:

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2,2-dibenzylmalonate

-

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol (anhydrous)

-

Benzyl bromide (2 equivalents)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

-

Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol. b. To the stirred solution, add diethyl malonate dropwise at room temperature. The formation of the sodium enolate is an exothermic process. c. After the addition is complete, add the first equivalent of benzyl bromide dropwise. The reaction mixture is then heated to reflux for 2-3 hours. d. Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of the second equivalent of benzyl bromide. e. Heat the mixture to reflux for another 3-4 hours until the reaction is complete (monitored by TLC). f. Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. g. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 2,2-dibenzylmalonate. i. Purify the crude product by vacuum distillation or column chromatography.

Step 2: Reduction to this compound

-

Materials:

-

Diethyl 2,2-dibenzylmalonate

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere

-

Magnetic stirrer and ice bath

-

-

Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF. b. Cool the suspension in an ice bath. c. Dissolve diethyl 2,2-dibenzylmalonate in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension. d. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC). e. Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). f. Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF. g. Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound. h. Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization

The structure and purity of this compound are typically confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Applications

The primary application of this compound lies in its use as a monomer or a modifying agent in polymer synthesis.

-

Polymer Modification: As demonstrated in the "macromex 2017" conference proceedings, its incorporation into polycaprolactone (PCL) affects the polymer's crystallinity.[6] The bulky benzyl groups can disrupt polymer chain packing, leading to changes in thermal and mechanical properties.

-

Electrochromic Polymers: Substituted derivatives of this compound are used as precursors for monomers in the synthesis of electrochromic polymers.[7] These polymers can change color upon the application of an electrical potential and have applications in smart windows, displays, and sensors.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing specific biological activities or signaling pathway interactions for this compound. While it is classified as a "drug intermediate," this likely refers to its potential use as a building block in the synthesis of more complex, biologically active molecules rather than possessing intrinsic therapeutic properties itself.[8] The steric hindrance and lipophilic nature of the benzyl groups could, however, influence the pharmacokinetic and pharmacodynamic properties of any larger molecule it is incorporated into. Further research would be required to elucidate any direct biological effects.

Conclusion

This compound is a sterically hindered diol with established synthetic routes and emerging applications in materials science. While its historical discovery is not well-defined, the principles of its synthesis are rooted in fundamental organic chemistry. The detailed protocols provided in this guide offer a practical resource for its preparation and characterization. The future of this compound likely lies in the continued exploration of its utility in creating novel polymers with tailored properties and as a scaffold in the design of complex organic molecules for various applications, potentially including drug discovery. Further investigation into its biological profile is warranted to fully understand its potential in the life sciences.

References

- 1. Show how the following compounds can be made using the malonic es... | Study Prep in Pearson+ [pearson.com]

- 2. Solved Draw the complete mechanism and the product(s) for | Chegg.com [chegg.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. askthenerd.com [askthenerd.com]

- 5. Solved (a) When diethyl malonate was treated with sodium | Chegg.com [chegg.com]

- 6. sociedadpolimerica.org.mx [sociedadpolimerica.org.mx]

- 7. US9274395B2 - Complimentary polymer electrochromic device - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Use of 2,2-Dibenzyl-1,3-propanediol in Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibenzyl-1,3-propanediol is a sterically hindered diol with a unique structure containing two bulky benzyl side groups.[1] While it is primarily recognized as a drug intermediate, its structural features suggest novel applications in polymer chemistry, specifically in the synthesis of polyesters with tailored properties.[2] The incorporation of such a bulky, aromatic diol into a polyester backbone is anticipated to significantly influence the polymer's thermal, mechanical, and solubility characteristics. These application notes provide a comprehensive overview of the predicted effects, hypothetical experimental protocols for polyester synthesis using this compound, and methods for characterization.

Predicted Effects of this compound on Polyester Properties

The introduction of the two benzyl groups at the C2 position of the 1,3-propanediol monomer is expected to impart significant steric hindrance. This structural feature is predicted to have the following effects on the resulting polyester's properties, drawing parallels from studies on other hindered diols like neopentyl glycol.[3][4][5]

| Property | Predicted Effect | Rationale |

| Glass Transition Temperature (Tg) | Increase | The bulky benzyl groups will restrict the rotational freedom of the polymer chains, leading to a more rigid amorphous phase and consequently a higher Tg.[4] |

| Crystallinity | Decrease | The irregular structure introduced by the non-linear, bulky diol will disrupt the packing of polymer chains, hindering crystallization and leading to a more amorphous polymer.[4] |

| Solubility | Increase | The disruption of crystallinity and the presence of aromatic groups are likely to enhance the solubility of the polyester in common organic solvents. |

| Thermal Stability | Potentially Increase | The aromatic rings may contribute to enhanced thermal stability, although this would need to be experimentally verified. |

| Hydrolytic Stability | Potentially Increase | The steric hindrance provided by the benzyl groups may protect the ester linkages from hydrolytic attack. |

| Mechanical Properties | Altered | A decrease in crystallinity typically leads to lower tensile strength and modulus but may improve flexibility and impact resistance.[4][6] |

Experimental Protocols

Two primary methods for polyester synthesis are melt polycondensation and solution polycondensation. The choice of method depends on the thermal stability of the monomers and the desired molecular weight of the polymer.[7][8]

Protocol 1: Melt Polycondensation

Melt polycondensation is a common industrial method for synthesizing polyesters and is performed in the absence of a solvent at high temperatures.[9]

Materials:

-

This compound (M.W. 256.34 g/mol , M.P. 84-88 °C)

-

Adipic acid (or another suitable dicarboxylic acid)

-

Catalyst (e.g., antimony(III) oxide, tin(II) chloride, or titanium(IV) butoxide)[10]

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with a condenser and collection flask

-

Nitrogen inlet

-

Vacuum pump

-

Heating mantle with temperature controller

Procedure:

-

Monomer Charging: Charge the three-neck flask with equimolar amounts of this compound and the chosen dicarboxylic acid. A slight excess of the diol (e.g., 1.05 to 1.1 molar equivalents) can be used to compensate for any loss due to volatilization.

-

Catalyst Addition: Add the catalyst at a concentration of 200-500 ppm relative to the total weight of the monomers.

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the initial esterification stage.

-

Esterification Stage:

-

Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere with continuous stirring.

-

Water will be produced as a byproduct of the esterification reaction and will be collected in the collection flask.

-

Monitor the reaction progress by measuring the amount of water collected. This stage typically takes 2-4 hours.

-

-

Polycondensation Stage:

-

Once the theoretical amount of water has been collected, gradually increase the temperature to 220-250 °C.

-

Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.

-

The removal of excess diol and any remaining water under vacuum drives the polymerization to high molecular weights.

-

The viscosity of the reaction mixture will increase significantly during this stage. Monitor the torque on the mechanical stirrer as an indicator of increasing molecular weight.

-

This stage can take several hours (4-8 hours or more) depending on the desired molecular weight.

-

-

Polymer Recovery:

-

Once the desired viscosity is reached, break the vacuum with nitrogen gas.

-

Carefully extrude the molten polymer from the reactor onto a cooled surface.

-

Allow the polymer to cool completely to room temperature. The resulting polyester can then be ground or pelletized for further analysis.

-

Protocol 2: Solution Polycondensation

Solution polymerization is often used for laboratory-scale synthesis and is suitable for heat-sensitive monomers. It allows for better temperature control but typically yields lower molecular weight polymers compared to melt polycondensation.[11][12]

Materials:

-

This compound

-

Adipoyl chloride (or another suitable diacid chloride)

-

Anhydrous inert solvent (e.g., dichloromethane, toluene, or 1,2-dichloroethane)

-

Anhydrous acid scavenger (e.g., pyridine or triethylamine)

-

Nitrogen gas (high purity)

-

Non-solvent for precipitation (e.g., methanol or ethanol)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser with a drying tube

-

Nitrogen inlet

Procedure:

-

Reactant Preparation:

-

In the three-neck flask, dissolve this compound and the acid scavenger in the anhydrous solvent under a nitrogen atmosphere.

-

In the dropping funnel, prepare a solution of an equimolar amount of the diacid chloride in the same anhydrous solvent.

-

-

Reaction:

-

Cool the flask containing the diol solution to 0 °C using an ice bath.

-

Slowly add the diacid chloride solution from the dropping funnel to the stirred diol solution over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

-

Polymer Isolation:

-

Filter the reaction mixture to remove the precipitated salt of the acid scavenger (e.g., pyridinium hydrochloride).

-

Concentrate the filtrate under reduced pressure to about one-third of its original volume.

-

-

Purification:

-

Slowly pour the concentrated polymer solution into a beaker containing the non-solvent (e.g., methanol) while stirring vigorously. The polyester will precipitate as a solid.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer several times with the non-solvent to remove any unreacted monomers and oligomers.

-

Dry the purified polyester in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

-

Characterization of the Polyester

The synthesized polyester should be characterized using standard analytical techniques to determine its structure, molecular weight, and thermal properties.

| Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of ester bond formation (C=O stretch around 1730 cm⁻¹) and disappearance of hydroxyl groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Determination of the polymer structure and confirmation of monomer incorporation. |

| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition temperature of the polymer. |

Diagrams

Caption: General workflows for polyester synthesis via melt and solution polycondensation.

Caption: Logical relationship between the diol's structure and predicted polyester properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. epub.jku.at [epub.jku.at]

- 4. benchchem.com [benchchem.com]

- 5. US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceinfo.com [scienceinfo.com]

- 9. researchgate.net [researchgate.net]

- 10. iscientific.org [iscientific.org]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

Application Notes and Protocols for Polyurethane Production Utilizing 2,2-Dibenzyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential properties of polyurethanes incorporating 2,2-dibenzyl-1,3-propanediol as a monomer. This sterically hindered diol is anticipated to impart unique thermal and mechanical characteristics to the resulting polymer, making it a person of interest for advanced material applications.

Introduction

Polyurethanes are a highly versatile class of polymers, with properties that can be finely tuned by selecting specific monomers. The incorporation of this compound, a diol with bulky benzyl side groups, is expected to influence the polymer's crystallinity, thermal stability, and mechanical strength. The steric hindrance provided by the benzyl groups may lead to polymers with amorphous characteristics and potentially enhanced hydrolytic stability, analogous to polyurethanes derived from neopentyl glycol.[1][2]

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A potential synthetic route can be adapted from the synthesis of structurally similar diols, such as 2-phenyl-1,3-propanediol.[3][4] A generalized approach involves the reduction of a corresponding disubstituted malonic ester.

Polyurethane Synthesis: A Two-Step Prepolymer Method

The following protocol is adapted from established methods for polyurethane synthesis, particularly those utilizing sterically hindered diols like neopentyl glycol.[5] This two-step prepolymer method allows for controlled polymerization and is suitable for producing polyurethane elastomers.

Materials and Equipment

-

Monomers:

-

Polyol (e.g., Polytetrahydrofuran, PTHF, Mn = 2000 g/mol )

-

Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

-

Chain Extender: this compound

-

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Catalyst: Dibutyltin dilaurate (DBTDL)

-

Apparatus:

-

Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser

-

Heating mantle with temperature controller

-

Vacuum oven

-

Titration setup for NCO content determination

-

PTFE mold for casting

-

Experimental Protocol

Step 1: NCO-Terminated Prepolymer Synthesis

-

Preparation: Dry the polyol (PTHF) under vacuum at 80°C for at least 4 hours to remove any moisture. Ensure all glassware is thoroughly dried.

-

Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and condenser in a fume hood.

-

Reactant Charging: Charge the dried PTHF into the flask.

-

Reaction Initiation: Under a continuous nitrogen purge, heat the PTHF to 60°C with stirring. Once the temperature is stable, slowly add the MDI. A typical NCO:OH molar ratio for this step is 2:1.

-

Catalysis and Polymerization: Add a catalytic amount of DBTDL (approximately 0.01-0.05% of the total reactant weight). Increase the temperature to 80°C and maintain for 2-3 hours.

-

Monitoring: The progress of the reaction can be monitored by the increase in viscosity. To confirm the completion of the prepolymer formation, the isocyanate (NCO) content should be determined using a standard dibutylamine back-titration method. The reaction is considered complete when the experimentally determined NCO content is close to the theoretical value.

Step 2: Chain Extension and Final Polymer Formation

-

Prepolymer Solution: Dissolve the synthesized NCO-terminated prepolymer in anhydrous DMF to a concentration of 30-40% (w/w).

-

Chain Extender Solution: In a separate flask, dissolve the this compound chain extender in anhydrous DMF.

-

Chain Extension Reaction: While stirring the prepolymer solution at 80°C, slowly add the chain extender solution. The stoichiometry of the chain extender to the remaining NCO groups in the prepolymer is critical and will determine the final molecular weight and properties of the polyurethane. A slight excess of NCO groups (e.g., NCO:OH ratio of 1.05:1) is often employed.

-

Final Polymerization: Continue the reaction at 80°C for an additional 2-4 hours. A significant increase in viscosity will be observed as the final polymer forms.

-

Casting and Curing:

-

Degas the final polyurethane solution under vacuum to remove any entrapped air bubbles.

-

Pour the viscous solution into a PTFE mold.

-

Cure the cast film in a vacuum oven at 60°C for 24 hours, followed by a post-curing step at 80°C for 12 hours to ensure complete solvent removal and reaction.

-

-

Demolding: After the curing process, allow the mold to cool to room temperature before carefully demolding the polyurethane film.

Expected Properties and Characterization

The incorporation of this compound is anticipated to result in polyurethanes with the following characteristics, drawing parallels from studies on neopentyl glycol-based polyurethanes:[1][2][6][7]

-

Thermal Properties: The bulky benzyl groups are expected to disrupt chain packing, leading to a more amorphous polymer with a potentially higher glass transition temperature (Tg) compared to polyurethanes made with linear diols. This could translate to improved thermal stability.[6]

-

Mechanical Properties: The rigid nature of the benzyl groups may contribute to increased hardness and tensile strength. However, the amorphous nature might lead to a lower elongation at break compared to semi-crystalline polyurethanes.[6]

-

Hydrolytic Stability: The steric hindrance around the urethane linkage could offer protection against hydrolysis, potentially enhancing the durability of the material.[1]

Characterization Techniques

A comprehensive characterization of the synthesized polyurethane is crucial to understand its structure-property relationships. The following techniques are recommended:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages and the disappearance of isocyanate groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyurethane.

-

Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), if any.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

-

Tensile Testing: To measure mechanical properties such as tensile strength, Young's modulus, and elongation at break.

-

Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the material as a function of temperature.[8]

Data Presentation

The following tables provide a template for organizing the quantitative data obtained from the characterization of polyurethanes synthesized with this compound, with expected ranges based on analogous systems.

Table 1: Thermal Properties of Polyurethane

| Property | Expected Range/Value |

| Glass Transition Temperature (Tg) (°C) | 10 - 50 |

| Decomposition Temperature (Td, 5% weight loss) (°C) | > 300 |

Table 2: Mechanical Properties of Polyurethane

| Property | Expected Range/Value |

| Tensile Strength (MPa) | 20 - 50 |

| Young's Modulus (MPa) | 50 - 500 |

| Elongation at Break (%) | 100 - 400 |

| Shore A Hardness | 70 - 90 |

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of polyurethanes from this compound.

Caption: Workflow for the synthesis of polyurethane using this compound.

Caption: Formation of the NCO-terminated prepolymer.

Caption: Chain extension of the prepolymer to form the final polyurethane.

References

- 1. nbinno.com [nbinno.com]

- 2. adhesivesmag.com [adhesivesmag.com]

- 3. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 4. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application of 2,2-Dibenzyl-1,3-propanediol in Biodegradable Polymer Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of biodegradable polymers is a critical area of research, with wide-ranging applications in drug delivery, tissue engineering, and sustainable materials. Aliphatic polyesters are a prominent class of biodegradable polymers, often synthesized through the polycondensation of a diol and a diacid or the ring-opening polymerization of cyclic esters. The physical and biodegradable properties of these polyesters can be tailored by carefully selecting the monomeric building blocks.

This document outlines the application of 2,2-Dibenzyl-1,3-propanediol as a monomer in the synthesis of novel biodegradable polyesters. The introduction of the bulky, hydrophobic benzyl groups at the C2 position of the propanediol backbone is hypothesized to significantly influence the polymer's thermal properties, degradation rate, and drug compatibility. The steric hindrance provided by the benzyl groups may offer a unique handle to control crystallinity and enzymatic accessibility, potentially leading to polymers with tunable degradation profiles suitable for controlled drug release applications.

Principle

Biodegradable polyesters can be synthesized from this compound via two primary routes:

-

Direct Polycondensation: This method involves the reaction of this compound with a dicarboxylic acid (e.g., succinic acid, adipic acid) at elevated temperatures and under vacuum to drive the removal of the water byproduct and promote polymerization.

-

Ring-Opening Polymerization (ROP): In this approach, this compound can act as an initiator for the polymerization of cyclic esters like L-lactide or ε-caprolactone. The diol's hydroxyl groups initiate the ring-opening of the cyclic monomer, leading to the formation of a triblock copolymer with a central poly(2,2-dibenzyl-1,3-propanediyl) segment.

The resulting polymers are expected to exhibit distinct thermal transitions and degradation behaviors compared to polyesters derived from unsubstituted 1,3-propanediol.

Experimental Protocols

Protocol 1: Synthesis of Poly(2,2-dibenzyl-1,3-propylene succinate) via Direct Polycondensation

This protocol describes the synthesis of a polyester from this compound and succinic acid.

Materials:

-

This compound (≥97.0%)

-

Succinic acid

-

Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

-

High-purity nitrogen gas

-

Silicone oil bath

-

Three-necked round-bottom flask (250 mL)

-

Condenser, thermometer, and vacuum outlet

-

Teflon-coated magnetic stir bar and hotplate stirrer

Procedure:

-

Reactor Setup: Assemble a three-necked flask with a condenser, a nitrogen inlet connected to a bubbler, and a thermometer. The flask should be placed in a silicone oil bath on a magnetic hotplate stirrer.

-

Monomer Charging: Add equimolar amounts of this compound and succinic acid to the flask.

-

Catalyst Addition: Add the catalyst (e.g., 500 ppm of Ti(OBu)₄ relative to the total monomer weight).

-

Esterification (First Stage):

-

Heat the reaction mixture to 175°C under a steady flow of nitrogen gas while stirring.

-

Maintain this temperature for approximately 2 hours to facilitate the initial esterification and removal of water.

-

-

Polycondensation (Second Stage):

-

Gradually increase the temperature to 220-240°C.

-

Slowly apply a vacuum (to <1 mbar) over 30 minutes to remove the remaining water and excess diol.

-

Continue the reaction under vacuum for 2-4 hours, monitoring the viscosity of the reaction mixture.

-

-

Polymer Recovery:

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).

-

Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol).

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-70°C overnight.

-

Diagram of Experimental Workflow:

Caption: Workflow for polyester synthesis via direct polycondensation.

Protocol 2: Synthesis of a Triblock Copolymer via Ring-Opening Polymerization

This protocol details the synthesis of a triblock copolymer using this compound as an initiator and L-lactide as the monomer.

Materials:

-

This compound (dried under vacuum)

-

L-lactide (recrystallized from ethyl acetate)

-

Stannous octoate (Sn(Oct)₂)

-

Toluene (anhydrous)

-

Methanol (anhydrous)

-

Schlenk flask and line techniques

Procedure:

-

Initiator and Monomer Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve a known amount of this compound in anhydrous toluene.

-

Catalyst Addition: Add the desired amount of stannous octoate solution in toluene to the flask.

-

Monomer Addition: Add the L-lactide monomer to the reaction flask. The ratio of L-lactide to the diol will determine the length of the polyester blocks.

-

Polymerization:

-

Immerse the flask in a preheated oil bath at 130°C.

-

Allow the polymerization to proceed for 12-24 hours under stirring.

-

-

Polymer Recovery:

-

Cool the reaction to room temperature.

-

Dissolve the crude polymer in a minimal amount of chloroform.

-

Precipitate the polymer by adding the solution to cold methanol.

-

Filter the polymer and wash with fresh methanol.

-

Dry the final triblock copolymer in a vacuum oven at room temperature for 24 hours.

-

Diagram of Logical Relationships in ROP:

Caption: Key components for ring-opening polymerization.

Data Presentation

The following tables summarize expected quantitative data for polyesters synthesized using this compound, based on typical results for analogous polymers.

Table 1: Molecular Weight and Thermal Properties of Synthesized Polyesters

| Polymer ID | Monomers | Molar Ratio (Diol:Diacid) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |

| PDBP-Su | This compound, Succinic Acid | 1:1 | 8,500 | 1.8 | 15 | N/A (Amorphous) |

| PDBP-Ad | This compound, Adipic Acid | 1:1 | 9,200 | 1.9 | 8 | N/A (Amorphous) |

| Ref-PP-Su | 1,3-Propanediol, Succinic Acid | 1:1 | 10,500 | 2.1 | -35 | 102 |

Data is illustrative and based on typical values for similar polyesters.

Table 2: In Vitro Enzymatic Degradation

| Polymer ID | Enzyme | Time (weeks) | Weight Loss (%) |

| PDBP-Su | Lipase from Rhizopus delemar | 4 | 15.2 |

| PDBP-Su | Lipase from Rhizopus delemar | 8 | 28.5 |

| Ref-PP-Su | Lipase from Rhizopus delemar | 4 | 45.8 |

| Ref-PP-Su | Lipase from Rhizopus delemar | 8 | 85.1 |

Degradation conditions: Polyester films in phosphate buffer (pH 7.2) with lipase at 37°C. Data is hypothetical.

Discussion

The incorporation of this compound into polyester backbones is expected to yield amorphous materials with a higher glass transition temperature (Tg) compared to their linear aliphatic counterparts. The bulky benzyl groups disrupt chain packing, inhibiting crystallization and resulting in amorphous polymers. This is in contrast to polyesters made from unsubstituted 1,3-propanediol, which are often semi-crystalline.

The steric hindrance from the benzyl groups is also predicted to slow the rate of enzymatic degradation. The bulky side chains can shield the ester linkages from the active sites of hydrolytic enzymes, leading to a more controlled and sustained degradation profile. This feature is highly desirable for long-term drug delivery applications where a slow and steady release of the therapeutic agent is required.

Conclusion